6-Amino-1-dodecylpyrimidine-2,4-dione
Description
6-Amino-1-dodecylpyrimidine-2,4-dione is a pyrimidine-2,4-dione derivative featuring a dodecyl chain at the 1-position and an amino group at the 6-position. The dodecyl chain likely enhances lipophilicity, improving membrane permeability compared to analogs with shorter alkyl or aryl substituents . Pyrimidine-2,4-diones are known for their versatility as intermediates in synthesizing heterocyclic compounds with biological activities, such as antitumor, analgesic, and cardiovascular effects .
Properties
CAS No. |
137475-99-1 |
|---|---|
Molecular Formula |
C16H29N3O2 |
Molecular Weight |
295.42 g/mol |
IUPAC Name |
6-amino-1-dodecylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(17)13-15(20)18-16(19)21/h13H,2-12,17H2,1H3,(H,18,20,21) |
InChI Key |
BIIJFPAMHIDVAV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=CC(=O)NC1=O)N |
Canonical SMILES |
CCCCCCCCCCCCN1C(=CC(=O)NC1=O)N |
Synonyms |
6-Amino-1-dodecyl-2,4(1H,3H)-pyrimidinedione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Routes: Imidazolidin-2,4-dione analogs (e.g., IM-3) are synthesized via Strecker synthesis using amino acids, followed by reactions with isocyanates . In contrast, pyran-2,4-diones (e.g., 2a) require complex crystallization and DFT-optimized pathways .
- Substituent Impact : The dodecyl chain in the target compound may necessitate specialized purification techniques due to increased hydrophobicity compared to methyl or ethyl substituents in IM-3 or IM-7 .
Physical and Electronic Properties
Table 2: Dipole Moments and Intermolecular Interactions
Key Observations :
- Polarity: Pyran-2,4-dione derivatives exhibit polarity dependent on substituents, with 2a showing a higher dipole moment than 2b due to symmetrical β-enamino groups .
- Crystal Stability : H...H and O...H interactions dominate in pyran-2,4-diones, whereas imidazolidin-2,4-diones may prioritize π-π stacking due to aromatic substituents .
Table 3: Pharmacological Profiles of Selected Analogs
Key Observations :
- Antitumor Potential: Pyrimidine-2,4-diones with optimized substituents (e.g., compound 61a) show promising IC50 values, suggesting that the amino and dodecyl groups in the target compound could enhance tumor cell targeting .
- Cardiovascular Effects : IM-7 induces dose-dependent hypotension in rats, highlighting the pharmacological diversity of pyrimidine/imidazolidin-diones .
Spectroscopic and Analytical Data
Table 4: NMR Spectral Correlations
Key Observations :
- Amino Group Detection: The 6-amino group in pyrimidine-2,4-diones typically appears as a broad singlet near δ 5.5–6.0 in 1H NMR, absent in non-amino analogs .
- Validation : DFT-calculated NMR spectra for pyran-2,4-diones show excellent correlation with experimental data (R² = 0.93–0.94), supporting their use in structural elucidation .
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